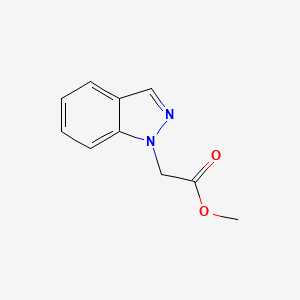

Methyl 2-(1H-indazol-1-YL)acetate

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

methyl 2-indazol-1-ylacetate |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)7-12-9-5-3-2-4-8(9)6-11-12/h2-6H,7H2,1H3 |

InChI Key |

GRODDLGIRKFPFE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

Key parameters include:

- Temperature : Diazotization proceeds optimally at 0–5°C to stabilize the reactive intermediate.

- Catalyst : Citric acid (20 mmol per 10 mmol substrate) enhances regioselectivity toward the 1H-indazole isomer over 2H-indazole by protonating reactive sites.

- Solvent System : Ethanol-water mixtures (2:1 ratio) improve solubility and reaction kinetics, achieving yields up to 76%.

Table 1: Solvent and Catalyst Screening for Diazotization-Cyclization

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| Water | Malic acid | 5 |

| Ethanol | Mandelic acid | 25 |

| Ethanol:H₂O (2:1) | Citric acid | 76 |

This method’s scalability is limited by the exothermic nature of diazotization, necessitating precise temperature control.

One-Pot Citric Acid-Mediated Synthesis

A streamlined one-pot strategy consolidates diazotization, cyclization, and alkylation into a single operational step. This approach, pioneered by Dubrovskiy et al., employs citric acid as a dual-function catalyst and proton donor.

Procedural Details

- Substrate Activation : 2-Methylaniline (10 mmol) and citric acid (20 mmol) are dissolved in ethanol-water (2:1).

- Diazotization : Ice-cold NaNO₂ (12 mmol) is added incrementally to form the diazonium salt.

- Alkylation : Methyl chloroacetate (12 mmol) is introduced under reflux, enabling simultaneous cyclization and esterification.

Advantages :

- Regioselectivity : Citric acid directs alkylation exclusively to the N1 position, avoiding O-alkylation byproducts.

- Sustainability : The ethanol-water solvent system aligns with green chemistry principles, reducing hazardous waste.

Limitations :

- Functional group tolerance is moderate; nitro-substituted substrates require post-synthesis reduction with iron powder and CaCl₂.

Aryne Annulation with Hydrazone Derivatives

An alternative route, developed by Markina and Larock, leverages aryne intermediates to construct the indazole core. This method involves:

- Hydrazone Formation : Reacting N,N-dimethylhydrazone with methyl chloroacetate to generate a substituted hydrazone.

- Aryne Generation : o-(Trimethylsilyl)phenyl triflate undergoes desilylation with CsF, producing a reactive benzyne intermediate.

- Annulation : The hydrazone traps the aryne, forming the indazole ring via a [2+2] cycloaddition followed by rearomatization.

Table 2: Comparative Yields in Aryne Annulation

| Substrate | Conditions | Yield (%) |

|---|---|---|

| N-Methylhydrazone | CsF, CH₃CN, 65°C, 10 h | 59 |

| N-Benzylhydrazone | KF, DMF, 80°C, 12 h | 48 |

This method excels in constructing polysubstituted indazoles but requires anhydrous conditions and specialized reagents.

Reductive Alkylation of Nitroindazoles

For nitro-containing precursors, reductive alkylation offers a viable pathway:

- Nitro Reduction : 5-Nitro-1H-indazole is treated with H₂/Pd-C or Fe/CaCl₂ to yield 5-amino-1H-indazole.

- Alkylation : The amine is acylated with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF).

Key Insight : Iron-mediated reduction avoids noble metals, lowering costs but extending reaction times to 60–90 minutes.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate key steps:

- Cyclization : Microwave heating at 150°C for 10 minutes achieves 85% conversion in diazotization-cyclization sequences.

- Alkylation : Dimethylformamide (DMF) as a microwave absorber enhances esterification efficiency.

Table 3: Microwave vs. Conventional Heating

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 10 min | 70 min |

| Yield | 85% | 76% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indazol-1-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The indazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces halogenated indazole derivatives.

Scientific Research Applications

Methyl 2-(1H-indazol-1-yl)acetate is a chemical compound with various applications, particularly in the realm of pharmaceutical research and development. This compound, an indazole derivative, serves as a building block for synthesizing more complex molecules with potential biological activities .

Scientific Research Applications

Synthesis of Indazole Derivatives

- CB1 Receptor Agonists: Indazole derivatives, including this compound, are utilized in the synthesis of pharmaceutically active compounds that act as cannabinoid receptor type 1 (CB1) agonists . These compounds are of interest for treating CB1-mediated disorders such as pain, rheumatoid arthritis, and osteoarthritis .

- Building Block for Complex Molecules: this compound can be used to create N1-acylated (aza)indole alkanoic esters and acids . These compounds have a wide range of pharmacological activities and are designed as biomedical tools for in vitro and in vivo studies .

Pharmacological Research

- NSAID Derivatives: Indazole derivatives are explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) . For example, 2′-des-methyl indomethacin, a derivative of indomethacin, exhibits reduced inhibitory potency against cyclooxygenase enzymes and reduced gastric toxicity, making it a valuable candidate for drug development .

- HDAC1 Inhibitors: Indazole derivatives are used in the development of Histone deacetylase 1 (HDAC1) inhibitors . These inhibitors have garnered attention as potential therapeutic targets for cancer treatment .

Reaction mechanisms of NH-indazoles

Mechanism of Action

The mechanism of action of Methyl 2-(1H-indazol-1-YL)acetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as phosphoinositide 3-kinase, which plays a role in cell growth and survival pathways . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Group Variations

| Compound | Molecular Formula | Molecular Weight | Synthesis Yield | Key Applications |

|---|---|---|---|---|

| Methyl 2-(1H-indazol-1-YL)acetate | C₁₀H₁₀N₂O₂ | 190.20 g/mol | Not reported | Pharmaceutical intermediates |

| Ethyl 2-(1H-indazol-1-yl)acetate (4a) | C₁₁H₁₂N₂O₂ | 204.23 g/mol | 96% | Precursor for drug development |

- Methyl esters generally undergo faster hydrolysis under basic conditions compared to ethyl esters, which may influence their stability in formulation processes.

Heterocyclic Core Modifications

(a) Indazole vs. Benzimidazole Derivatives

| Compound | Heterocycle Structure | Key Properties |

|---|---|---|

| This compound | Benzene + pyrazole | High aromaticity; two adjacent N atoms |

| Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate | Benzene + imidazole | Planar structure; one N in five-membered ring |

- Impact :

(b) Indazole vs. Imidazole Derivatives

| Compound | Heterocycle | Example Application |

|---|---|---|

| This compound | Indazole | Antibiotic intermediates |

| Ethyl 1H-imidazole-1-acetate | Imidazole | Agrochemicals, coordination chemistry |

Functional Group Additions

| Compound | Functional Group | Key Property Change |

|---|---|---|

| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Nitro group | Enhanced electrophilicity, redox activity |

| 2-(1H-Tetrazol-1-yl)acetic acid | Tetrazole ring | Increased acidity (pKa ~4–5); coordination versatility |

- Impact :

- Nitro-substituted analogs (e.g., Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) show heightened reactivity in nucleophilic substitutions, useful in explosives or dye synthesis .

- Tetrazole derivatives (e.g., 2-(1H-Tetrazol-1-yl)acetic acid) are pivotal in antibiotic synthesis due to their ability to mimic carboxylic acid groups .

Q & A

Q. What is the optimal synthetic route for Methyl 2-(1H-indazol-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves alkylation of indazole with methyl bromoacetate under basic conditions. A protocol adapted from ethyl ester synthesis () can be modified:

Base Selection: Use t-BuOK (1.4 equiv) in THF at 0°C to deprotonate indazole.

Alkylation: Add methyl bromoacetate (1.2 equiv) and stir at room temperature for 4–6 hours.

Purification: Column chromatography (ether/petroleum ether) yields the ester. Hydrolysis to the free acid (if needed) uses NaOH (10 M, reflux) followed by acidification.

Optimization: Solvent (dichloromethane) and base (diisopropylethylamine) from analogous reactions improve yields (). Monitor reaction progress via TLC or LC-MS.

Q. Table 1: Reaction Condition Optimization

| Solvent | Base | Yield (%) | Reference |

|---|---|---|---|

| THF | t-BuOK | 44 | |

| DCM | Diisopropylethylamine | ~60* | |

| *Estimated based on analogous reactions. |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H NMR: Key peaks include the indazole aromatic protons (δ 7.1–8.1 ppm) and the methyl ester singlet (~3.7 ppm). The methylene group (CH₂COO) appears as a singlet (~5.1 ppm) ().

- HPLC: Use reversed-phase C18 columns (MeCN/H₂O gradient) to assess purity (>95%).

- Mass Spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ (m/z ~205).

- Elemental Analysis: Validate C, H, N composition (e.g., ±0.3% deviation) ().

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Structure Solution: Use SHELXT for space-group determination and initial phases (). For twinned data, employ SHELXL’s twin refinement (HKLF 5 format) ().

- Validation: Check for pseudosymmetry using PLATON’s ADDSYM. Refine anisotropic displacement parameters with SHELXL ().

- Visualization: WinGX/ORTEP generates thermal ellipsoid plots to identify disorder ().

Example Workflow:

Data collection: High-resolution (<1.0 Å) minimizes errors.

Refinement: Apply restraints for flexible ester groups.

Cross-validate with DFT-calculated geometries.

Q. How can this compound be utilized as a ligand in catalytic systems, and what factors influence its performance?

Methodological Answer:

- Ligand Design: The indazole nitrogen coordinates transition metals (e.g., Pd). Modify the ester group to tune steric/electronic effects ().

- Solvent Effects: Avoid hexafluoroisopropanol (HFIP) as a bulk solvent; methanol/ethanol improves Pd-catalyzed reaction rates ().

- Mechanistic Studies: Use UV-Vis or EPR to monitor metal-ligand interactions. Compare turnover numbers (TON) under varying conditions.

Q. Table 2: Solvent Impact on Catalytic Activity

| Solvent | Reaction Rate (mmol/h) | Yield (%) | Reference |

|---|---|---|---|

| Methanol | 12.5 | 89 | |

| HFIP | 3.2 | 45 |

Q. What strategies are effective for functionalizing the indazole ring or ester group of this compound?

Methodological Answer:

- Electrophilic Substitution: Nitration (HNO₃/H₂SO₄) at the 5-position of indazole ().

- Ester Hydrolysis: Reflux with NaOH (10 M) to yield 2-(1H-indazol-1-yl)acetic acid ().

- Cross-Coupling: Suzuki-Miyaura with bromo-indazole derivatives (e.g., 5-bromo substituent) using Pd(PPh₃)₄ ().

Key Consideration: Protect the ester group during ring functionalization using silyl ethers or benzyl groups.

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid inhalation ().

- Storage: –20°C in airtight containers under nitrogen. Shelf life: 1–2 years ().

- Spill Management: Absorb with silica gel, neutralize with dilute HCl, and dispose as hazardous waste.

Contradictions and Critical Analysis

- Solvent Effects in Catalysis: reports reduced Pd-catalyzed activity in HFIP, contradicting studies where HFIP enhances reactivity. This highlights the need for substrate-specific solvent screening.

- Synthesis Yields: Ethyl ester synthesis (44% yield, ) suggests room for improvement. Alternative bases (e.g., DBU) or microwave-assisted reactions may boost efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.